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Compound of Interest

Compound Name: 6,6'-Dithiodinicotinic acid

Cat. No.: B103229 Get Quote

Technical Support Center: Cholinesterase
Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals correct for

hemoglobin interference in cholinesterase assays.

Frequently Asked Questions (FAQs)
Q1: Why does hemoglobin interfere with my cholinesterase assay?

Hemoglobin interferes with cholinesterase assays, particularly the widely used Ellman's

method, due to spectral overlap. The yellow product of the Ellman's reaction, 5-thio-2-

nitrobenzoic acid (TNB), has a maximum absorbance at 412 nm. Hemoglobin, especially when

released from red blood cells (hemolysis), also absorbs light strongly at this wavelength.[1] This

leads to a high background signal, which can mask the true cholinesterase activity and result in

inaccurate measurements.

Q2: My samples are hemolyzed. What are my options to correct for this?

You have several options, which can be broadly categorized as:

Physical Removal of Hemoglobin: This involves separating hemoglobin from the enzyme

before the assay. Methods include classical red blood cell (RBC) membrane preparation or
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using commercial products like HemogloBind™.

Sample Dilution: If the cholinesterase activity is high enough, you can dilute the sample to a

point where hemoglobin concentration is too low to cause significant interference. A dilution

of over 600-fold has been suggested to be sufficient.

Mathematical Correction: This involves measuring the absorbance at multiple wavelengths to

calculate and subtract the contribution of hemoglobin from the total signal.

Alternative Assay Methods: These methods use different substrates or chromogens that do

not have spectral overlap with hemoglobin.

Q3: Which correction method is best for my experiment?

The best method depends on your specific needs, such as sample throughput, required

accuracy, and the expected cholinesterase activity in your samples.

For high accuracy and low-throughput: The classical RBC membrane preparation is a trusted

method.

For high-throughput screening: HemogloBind™ or other similar commercial kits are more

efficient.

For samples with high enzyme activity: Simple dilution is the quickest and easiest method.

When sample manipulation is a concern: Mathematical correction or alternative assays that

work with whole blood may be preferable.

Troubleshooting Guide
Issue: High background absorbance in my control wells.
High background absorbance, especially in samples containing whole blood or hemolysates, is

a classic sign of hemoglobin interference.

Solution 1: Physical Removal of Hemoglobin

This is often the most direct way to solve the problem.
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Classical RBC Membrane Preparation: This method is thorough but labor-intensive. It

involves lysing the red blood cells and repeatedly washing the cell membranes to remove

hemoglobin.[1]

HemogloBind™ Treatment: This method uses a resin that specifically binds and removes

hemoglobin from the sample, offering a faster and higher-throughput alternative to the

classical method.[1][2][3]

Solution 2: Dilute the Sample

If you expect high cholinesterase activity, a simple dilution might be all that is needed.

Recommendation: A dilution of at least 1:600 is often sufficient to minimize hemoglobin

interference in the Ellman assay. However, the optimal dilution factor should be determined

empirically for your specific sample type and assay conditions.

Issue: I cannot physically remove hemoglobin or dilute
my samples due to low enzyme activity.
In this case, you can try to account for the interference without physically altering the sample

composition as much.

Solution 1: Mathematical Correction using a Dual-Wavelength Approach

This approach relies on the known spectral properties of hemoglobin and the assay's

chromogen (TNB).

Principle: Measure the absorbance at two wavelengths: the peak absorbance of TNB (412

nm) and a wavelength where hemoglobin absorbs significantly but TNB does not (e.g., 577

nm, an isosbestic point for oxyhemoglobin and deoxyhemoglobin). A formula can then be

used to calculate the corrected absorbance.

Solution 2: Use an Alternative Assay

Switching to an assay method that is not susceptible to hemoglobin interference is a robust

solution.
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Alternative Chromogen: Use a different chromogen like 4,4'-dithiodipyridine, which reacts

with thiocholine to produce a product that absorbs at 324 nm, a wavelength where

hemoglobin interference is negligible.

Alternative Substrate: Use a substrate like 1-naphthyl acetate. The product of its enzymatic

hydrolysis, 1-naphthol, can be reacted with a dye (like Fast Blue B salt) to produce a color

that can be measured at a different wavelength, avoiding the 412 nm conflict.

Data Presentation
Table 1: Comparison of Spectral Properties of Hemoglobin and TNB at 412 nm

Compound
Molar Extinction
Coefficient (ε) at
412 nm (M⁻¹cm⁻¹)

Peak Absorbance
(λmax)

Notes

5-thio-2-nitrobenzoic

acid (TNB)
~14,150 412 nm

The yellow product of

the Ellman's reaction.

Oxyhemoglobin

(OxyHb)
~125,050 (per heme)

415 nm, 542 nm, 577

nm

Has significant

absorbance at 412

nm, causing

interference.

Note: The molar extinction coefficient for hemoglobin is per heme group. Since a hemoglobin

molecule has four heme groups, its total absorbance is substantially higher.

Table 2: Efficacy of Hemoglobin Removal Methods on Cholinesterase Activity Measurement
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Method
Sample
Type

Mean Total
Cholinester
ase Activity
(U/mL)

Standard
Deviation
(U/mL)

Key
Advantage

Key
Disadvanta
ge

Classical

Method

RBC

Membranes +

Plasma

1.67 0.30
High

Accuracy

Labor-

intensive,

low-

throughput

HemogloBind

™ Treatment

Whole Blood

Lysate
1.51 0.17

High-

throughput,

rapid

Cost of

commercial

reagent

Data adapted from a study on guinea pig blood samples. While there was no statistically

significant difference (p=0.085) between the two methods, they provide comparable results.[1]

Experimental Protocols
Protocol 1: Classical RBC Membrane Preparation
This protocol describes the isolation of red blood cell membranes to remove hemoglobin before

performing the cholinesterase assay.

Lysis: Take whole blood samples and induce lysis by freeze-fracturing. Subsequently, dilute

the samples 1:10 in purified water.

Centrifugation: Pellet the RBC membranes by centrifuging at 20,000 x g for 15 minutes.

Washing: Discard the supernatant. Resuspend the pellet in 1 mL of 1x Phosphate Buffered

Saline (PBS).

Repeat: Repeat the centrifugation and resuspension steps until the supernatant is clear and

the red color of hemoglobin is sufficiently reduced.

Final Resuspension: Resuspend the final pellet in the original sample volume with 1x PBS.
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Assay: Immediately proceed with the cholinesterase activity assay on the resuspended

membranes. Remember to also assay the plasma fraction if total cholinesterase activity is

required.[1]

Protocol 2: Mathematical Correction (Proposed Dual-
Wavelength Method)
This is a proposed method based on spectrophotometric principles. It should be validated for

your specific experimental conditions.

Determine Hemoglobin Concentration: Before adding the cholinesterase substrate, measure

the absorbance of your hemolyzed sample at 577 nm (A₅₇₇) and 412 nm (A₄₁₂_initial). The

reading at 577 nm is primarily from hemoglobin.

Run Kinetic Assay: Initiate the cholinesterase reaction by adding the substrate (e.g.,

acetylthiocholine) and DTNB.

Measure Final Absorbance: At the end of the reaction time, measure the final absorbance at

412 nm (A₄₁₂_final).

Calculate Corrected Absorbance: The change in absorbance due to TNB formation can be

corrected for the initial hemoglobin absorbance.

ΔA₄₁₂_uncorrected = A₄₁₂_final - A₄₁₂_initial

A more refined correction would use the ratio of hemoglobin absorbance at 412 nm and

577 nm to subtract the hemoglobin contribution from the final reading, but this requires

careful calibration.

Calculate Activity: Use the corrected change in absorbance (ΔA₄₁₂_corrected) and the molar

extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) in the Beer-Lambert law to calculate the

enzyme activity.

Protocol 3: Alternative Substrate Method (1-Naphthyl
Acetate)
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This protocol uses 1-naphthyl acetate as a substrate, avoiding the spectral overlap with

hemoglobin.

Reagent Preparation:

Substrate Stock: Prepare a 1 mg/mL stock solution of 1-naphthyl acetate in acetone.

Dye Solution: Prepare a 0.03% solution of Fast Blue RR salt in phosphate buffer (pH 7.3).

Phosphate Buffer (PB): 0.1 M, pH 7.3.

Enzyme Reaction:

In a microplate well, combine your hemolysate sample with the 1-naphthyl acetate

substrate solution (final concentration ~100 µM).

Incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to

allow for the enzymatic hydrolysis of the substrate to 1-naphthol.

Color Development:

Add the Fast Blue RR dye solution to the wells. This will react with the 1-naphthol

produced to form a colored product.

Measurement:

Measure the absorbance at the wavelength appropriate for the colored product formed by

1-naphthol and Fast Blue RR (typically around 530 nm).

Calculation:

Enzyme activity is proportional to the absorbance measured. A standard curve using

known concentrations of 1-naphthol can be used for quantification.

Visualizations
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Mechanism of Hemoglobin Interference in Ellman's Assay
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Caption: Hemoglobin spectrally interferes with the Ellman's assay.
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Decision Workflow for Correcting Hemoglobin Interference
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Caption: Choosing a correction method for hemoglobin interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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